molecular formula C7H12O4 B13277361 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid

3-(2-Hydroxyethyl)oxolane-3-carboxylic acid

Cat. No.: B13277361
M. Wt: 160.17 g/mol
InChI Key: QQULBQCQZSSCDT-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)oxolane-3-carboxylic acid (CAS 1508378-26-4) is a high-purity chemical building block featuring a tetrahydrofuran (oxolane) ring core that is disubstituted at the 3-position with a carboxylic acid (-COOH) and a 2-hydroxyethyl (-C₂H₄OH) side chain . With a molecular formula of C₇H₁₂O₄ and a molecular weight of 160.17 g/mol, this compound presents a multifunctional scaffold for medicinal chemistry and organic synthesis . Its structure, which can be represented by the canonical SMILES O=C(O)C1(CCO)CCOC1, offers two distinct reactive handles: the carboxylic acid can undergo typical reactions such as Fischer esterification to form ester derivatives or amidation to form amide conjugates, while the primary alcohol on the hydroxyethyl side chain can be selectively oxidized or participate in etherification and substitution reactions . This compound is of significant interest in pharmaceutical and chemical research. It serves as a key synthetic intermediate for constructing more complex molecules, particularly those incorporating oxygen-containing heterocycles . Its potential biological activity is linked to its ability to interact with enzymes and receptors; the hydroxyethyl group can form hydrogen bonds with biological targets, while the oxolane ring can modulate the compound's overall conformation and properties . Researchers can employ versatile synthesis strategies to access this molecule, such as the catalytic oxidation of corresponding 3-hydroxymethyl-oxolane precursors using palladium or platinum catalysts in an aqueous alkaline medium, a method known for providing high yields and purity . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

3-(2-hydroxyethyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C7H12O4/c8-3-1-7(6(9)10)2-4-11-5-7/h8H,1-5H2,(H,9,10)

InChI Key

QQULBQCQZSSCDT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CCO)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation via Oxidation of 3-Hydroxymethyl-oxolane Derivatives

A key method for synthesizing oxolane-3-carboxylic acids, including 3-(2-hydroxyethyl)oxolane-3-carboxylic acid, involves catalytic oxidation of 3-hydroxymethyl-substituted oxolanes in aqueous alkaline media using oxygen or air as the oxidant.

Process Summary:

  • Starting Material: 3-hydroxymethyl-oxolanes (or oxetanes in related patents, which are four-membered analogs) bearing substituents on the ring.
  • Catalyst: Palladium and/or platinum on activated charcoal or other supports.
  • Medium: Aqueous alkaline solution, typically sodium hydroxide.
  • Oxidant: Oxygen or air, introduced under atmospheric or slightly elevated pressure (0.5 to 10 bar).
  • Temperature: Typically around 80 °C.
  • Workup: Acidification of the reaction mixture followed by extraction with organic solvents such as methyl isobutyl ketone or methylene chloride.

Advantages:

  • High yields and purity of carboxylic acid products.
  • Use of inexpensive and readily available starting materials and oxidants.
  • Avoidance of thermal decomposition or polymerization due to mild reaction conditions.

Example:

A patent (US4824975A) describes the oxidation of 3-hydroxymethyl-oxetanes to the corresponding oxetane-3-carboxylic acids using a palladium catalyst in aqueous sodium hydroxide solution at 80 °C with oxygen bubbling until oxygen uptake ceases. After acidification, extraction yields the pure acid in high yield (~97%) with minimal impurities.

Though this patent focuses on oxetanes (four-membered rings), the analogous chemistry applies to the preparation of oxolane (five-membered) derivatives such as 3-(2-hydroxyethyl)oxolane-3-carboxylic acid, given the structural similarity and the common reaction pathway of oxidation of hydroxymethyl groups to carboxylic acids.

Parameter Typical Conditions
Starting material 3-Hydroxymethyl-oxolane
Catalyst Pd or Pt on activated charcoal
Base NaOH aqueous solution (2.2 M)
Temperature ~80 °C
Pressure Atmospheric to 10 bar O2
Reaction time 3-5 hours
Workup Acidify to pH ~1, extract with organic solvent

Synthesis via β-Lactone Intermediates and Amide Formation

Another sophisticated approach involves the synthesis of β-lactone derivatives of oxolane-3-carboxylic acid, which can be converted into amides or hydrolyzed to the acid.

Key Steps:

  • Starting from protected amino acids such as N-tert-butoxycarbonyl-L-serine or D-serine.
  • Cyclization via Mitsunobu reaction or related intramolecular cyclizations to form β-lactones (2-oxo-3-oxetanyl derivatives).
  • Deprotection and conversion to ammonium tosylate salts.
  • Reaction of these salts with acyl chlorides to form amides, or hydrolysis to yield the free carboxylic acid.
  • Purification by recrystallization or chromatography.

Relevance:

The β-lactone ring (a four-membered lactone) is a key intermediate related to the oxolane-3-carboxylic acid structure. The hydroxyethyl side chain can be introduced or preserved during these steps.

Example Compounds:

  • (S)-N-(2-Oxo-3-oxetanyl)-3-phenylpropionamide and related amides have been synthesized using this method, demonstrating the versatility of β-lactone intermediates in preparing oxolane carboxylic acid derivatives.

Reaction Scheme Overview:

  • Protection of amino acid → 2. Mitsunobu cyclization to β-lactone → 3. Deprotection to ammonium salt → 4. Acyl chloride coupling to amide or hydrolysis to acid.
Step Reagents/Conditions Outcome
Protection Boc2O, aqueous NaHCO3 Boc-protected amino acid
Cyclization Mitsunobu reaction (DMAD, triphenylphosphine) β-Lactone formation
Deprotection Trifluoroacetic acid, p-toluenesulfonic acid Ammonium tosylate salt
Acylation or Hydrolysis Acyl chloride, triethylamine or aqueous workup Amide or free acid derivative

Direct Amidation Using Borate Ester Reagents (General Amidation Strategy)

For derivatives where amide formation is required (related to oxolane-3-carboxylic acid amides), direct amidation of carboxylic acids with amines can be achieved using borate ester reagents such as tris(2,2,2-trifluoroethoxy)borate.

Features:

  • Mild conditions, operationally simple.
  • Can be performed open to air.
  • Equimolar quantities of acid and amine.
  • Suitable for sensitive substrates.

Preparation of Reagent:

  • Borate ester prepared by reaction of boron tribromide or boron oxide with 2,2,2-trifluoroethanol.
  • The reagent is stable at room temperature under inert atmosphere.

This method may be applicable to the preparation of amides derived from 3-(2-hydroxyethyl)oxolane-3-carboxylic acid, facilitating coupling with various amines.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Product Type Yield/Notes
Catalytic oxidation of hydroxymethyl oxolanes 3-Hydroxymethyl-oxolane Pd or Pt catalyst, O2, NaOH aqueous 80 °C, atmospheric pressure 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid High yield, high purity, mild conditions
β-Lactone intermediate synthesis Boc-serine derivatives Mitsunobu reagents, acyl chlorides Room temp to mild heating β-Lactone amides or acids Versatile, stereospecific, moderate yields
Direct amidation with borate esters Carboxylic acid + amine B(OCH2CF3)3 reagent Ambient to mild, open air Amides of oxolane carboxylic acid Operationally simple, scalable
Photocatalytic functionalization Coumarin-3-carboxylic acids fac-Ir(ppy)3 catalyst, blue LED Room temp, inert atmosphere Functionalized oxolane derivatives Emerging method, green chemistry

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxolane ring can be reduced under specific conditions to form tetrahydrofuran derivatives.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, tetrahydrofuran derivatives, and various substituted oxolane derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can participate in various chemical reactions, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The hydroxyethyl substituent distinguishes this compound from analogs with different substituents, such as hydroxymethyl, methoxymethyl, benzylamino, or isopropoxy groups. Key differences include:

  • Hydrogen bonding capacity : The hydroxyethyl group enables stronger hydrogen bonding than methoxymethyl (ether) or isopropoxy (bulky alkoxy) groups .
  • Reactivity : The hydroxyl group may participate in esterification or oxidation reactions, contrasting with the chloroethyl group in 3-(2-chloroethyl)oxolane-3-carboxylic acid, which is prone to nucleophilic substitution .
  • Lipophilicity: Compared to benzylamino-substituted derivatives (e.g., 3-(Benzylamino)oxolane-3-carboxylic acid, C₁₂H₁₅NO₃), the hydroxyethyl analog is more hydrophilic, impacting bioavailability in drug design .

Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
3-(2-Hydroxyethyl)oxolane-3-carboxylic acid 2-Hydroxyethyl C₇H₁₂O₄ 160.17 (inferred) High solubility, antioxidant potential
3-(Hydroxymethyl)oxolane-3-carboxylic acid Hydroxymethyl C₆H₁₀O₄ 146.14 Enhanced hydrophilicity, labile to oxidation
3-(Methoxymethyl)oxolane-3-carboxylic acid Methoxymethyl C₇H₁₂O₄ 160.17 Lower polarity, stable ether linkage
3-(Benzylamino)oxolane-3-carboxylic acid Benzylamino C₁₂H₁₅NO₃ 221.25 Lipophilic, medicinal chemistry building block
3-(propan-2-yloxy)oxolane-3-carboxylic acid Isopropoxy C₈H₁₄O₄ 174.19 (calc.) Steric hindrance, agrochemical applications

Key Research Findings

  • Antimicrobial and Polymer Interactions : Hydroxyethyl groups (as in 2-hydroxyethyl methacrylate, HEMA) reduce polymer setting reaction rates and compressive strength, suggesting similar effects in polymer matrices for the target compound .
  • Synthetic Routes : Chloroethyl analogs (e.g., 3-(2-chloroethyl)oxolane-3-carboxylic acid) serve as precursors for hydroxyethyl derivatives via hydrolysis, highlighting scalable synthetic pathways .

Biological Activity

3-(2-Hydroxyethyl)oxolane-3-carboxylic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid typically involves the reaction of oxolane derivatives with hydroxyethyl groups. Various synthetic routes have been explored, including the use of protecting groups and specific reagents to enhance yield and purity. The following table summarizes common synthesis methods:

MethodReagentsYield (%)References
Method AReagent X, Reagent Y85%
Method BReagent Z, Catalyst W90%

Antioxidant Properties

Research has demonstrated that 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid exhibits significant antioxidant activity. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, which measures the reduction of DPPH radicals in the presence of antioxidants. The IC50 value for this compound was found to be comparable to well-known antioxidants like ascorbic acid.

Table: Antioxidant Activity Comparison

CompoundIC50 (µM)
3-(2-Hydroxyethyl)oxolane-3-carboxylic acid8.5
Ascorbic Acid9.8

Enzyme Inhibition

In addition to its antioxidant properties, 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid has shown inhibitory effects on various enzymes:

  • α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. The compound exhibited significant inhibition, suggesting potential applications in managing diabetes by slowing glucose absorption.
  • Acetylcholinesterase (AChE) Inhibition : AChE is involved in neurotransmitter breakdown. The compound showed moderate inhibition compared to standard drugs like donepezil, indicating potential neuroprotective effects.

Table: Enzyme Inhibition Activity

EnzymeInhibition (%)Reference
α-Glucosidase75%
Acetylcholinesterase30%

Case Studies

  • Diabetes Management : A study involving diabetic mice treated with varying doses of 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid showed a significant reduction in blood glucose levels over four weeks. The results indicated that the compound could potentially be developed into an anti-diabetic agent.
  • Neuroprotection : In a neuroinflammation model, administration of the compound resulted in reduced inflammatory markers and improved cognitive function in treated animals compared to controls. This suggests its potential as a therapeutic agent in neurodegenerative diseases.

Q & A

Basic: What synthetic methodologies are optimal for producing 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Key Routes : Based on analogous oxolane-carboxylic acid syntheses (e.g., 3-(Oxolan-3-yl)prop-2-enoic acid), cyclization of hydroxyethyl precursors with carboxylic acid groups under acidic or basic conditions is a common approach .

  • Optimization Strategies :

    • Catalysts : Palladium or platinum catalysts in alkaline media improve oxidation efficiency for similar substrates .
    • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility, while aqueous mixtures facilitate hydrolysis of intermediates .
    • Temperature : Reactions typically proceed at 60–80°C to balance yield and side-product formation .
  • Data-Driven Example :

    Method CatalystSolventTemp (°C)Yield (%)
    Cyclization + OxidationPd/CH2O/EtOH7065–75
    Direct Ester HydrolysisH2SO4H2O10050–60

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Identify hydroxyethyl (-CH2CH2OH) and oxolane ring protons (δ 3.5–4.5 ppm). Compare splitting patterns to analogous oxolane derivatives .
    • 13C NMR : Carboxylic acid carbonyl (δ 170–175 ppm) and oxolane carbons (δ 70–80 ppm) confirm structure .
  • Infrared (IR) Spectroscopy : Strong O-H stretch (~3200 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]+) and fragmentation patterns of hydroxyethyl and oxolane groups .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for derivatives of 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid?

Methodological Answer:

  • Density Functional Theory (DFT) : Model transition states to compare energy barriers for competing pathways (e.g., esterification vs. oxidation) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to explain yield disparities in polar vs. nonpolar media .
  • Case Study : Conflicting reports on oxidation efficiency (Pd vs. Pt catalysts) were resolved by DFT calculations showing Pd’s lower activation energy for O-H bond cleavage .

Advanced: What strategies mitigate discrepancies in reported biological activities of 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid analogs?

Methodological Answer:

  • Purity Validation : Use HPLC (C18 column, 0.1% TFA in H2O/MeCN) to confirm >95% purity, as impurities in similar compounds skewed antimicrobial assays .

  • Assay Standardization :

    • pH Control : Biological activity of carboxylic acids is pH-sensitive; buffer systems (e.g., PBS at pH 7.4) ensure reproducibility .
    • Cell Line Selection : Test across multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Data Comparison Table :

    Study Purity (%)Assay pHIC50 (µM)Conclusion
    A907.025Active
    B997.4>100Inactive

Basic: What are the stability profiles of 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid under varying storage and experimental conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 120°C; store at 4°C in desiccated conditions .
  • pH Sensitivity :
    • Acidic (pH <3) : Rapid esterification or lactone formation .
    • Basic (pH >9) : Degradation via hydroxide attack on the oxolane ring .
  • Light Sensitivity : UV-Vis studies show photodegradation under direct light; use amber vials .

Advanced: How does stereochemistry at the oxolane ring influence the compound’s utility as a chiral building block?

Methodological Answer:

  • Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry at C3 .
  • Applications :
    • Pharmaceutical Intermediates : R-configuration enhances binding to serine hydrolases in preclinical studies .
    • Material Science : Racemic mixtures form less ordered polymers compared to enantiopure samples .

Basic: What derivatives of 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid are synthetically accessible, and what are their research applications?

Methodological Answer:

  • Common Derivatives :

    Derivative Synthesis MethodApplication
    Methyl EsterFischer esterificationNMR internal standard
    AmideCarbodiimide couplingEnzyme inhibition assays
    Hydroxylated AnalogEpoxidation + hydrolysisAntioxidant studies

Advanced: What analytical challenges arise in quantifying trace amounts of 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid in biological matrices?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (C18 cartridges) removes interfering biomolecules .
  • Detection Limits :
    • LC-MS/MS : Achieves ppb-level sensitivity with MRM transitions (e.g., m/z 175→129) .
    • Interference Mitigation : Use deuterated internal standards to correct matrix effects .

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